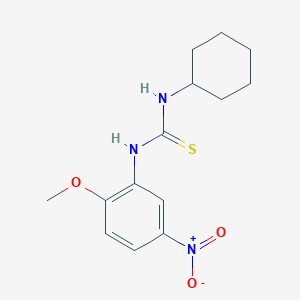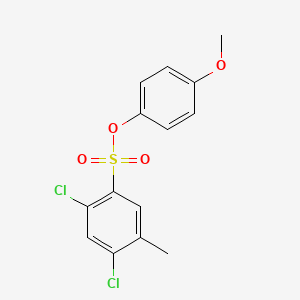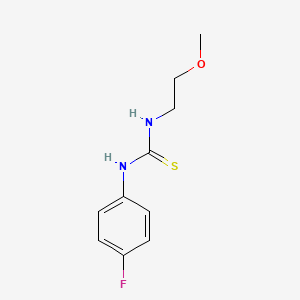
N-cyclohexyl-N'-(2-methoxy-5-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(2-methoxy-5-nitrophenyl)thiourea, also known as AH7614, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioureas and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-(2-methoxy-5-nitrophenyl)thiourea involves inhibition of acetylcholinesterase activity. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction and other physiological processes. Inhibition of acetylcholinesterase activity leads to an accumulation of acetylcholine, which can result in increased muscle contractions and other effects.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit acetylcholinesterase activity in insects, making it a potential pesticide. However, further research is needed to determine the full range of biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-(2-methoxy-5-nitrophenyl)thiourea has potential advantages for lab experiments due to its ability to inhibit acetylcholinesterase activity and exhibit anti-inflammatory and analgesic effects. However, this compound may also have limitations due to its potential toxicity and the need for further research to determine its full range of effects.
Future Directions
Future research on N-cyclohexyl-N'-(2-methoxy-5-nitrophenyl)thiourea could focus on its potential applications in the treatment of inflammatory and painful conditions, as well as its potential use as a pesticide. Additionally, further research is needed to determine the full range of biochemical and physiological effects of this compound and to investigate its potential toxicity and safety.
Synthesis Methods
N-cyclohexyl-N'-(2-methoxy-5-nitrophenyl)thiourea can be synthesized by reacting cyclohexylisothiocyanate with 2-methoxy-5-nitroaniline in the presence of a base such as potassium carbonate. The resulting product can be purified through recrystallization using a suitable solvent.
Scientific Research Applications
N-cyclohexyl-N'-(2-methoxy-5-nitrophenyl)thiourea has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been investigated for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase activity in insects.
properties
IUPAC Name |
1-cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-20-13-8-7-11(17(18)19)9-12(13)16-14(21)15-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOMPHAFUJTOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![2-(5-bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4996270.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)

![1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4996333.png)





![3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone](/img/structure/B4996365.png)